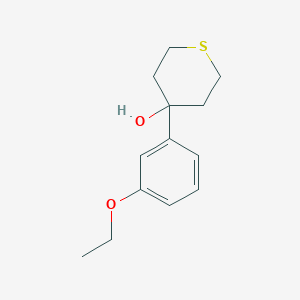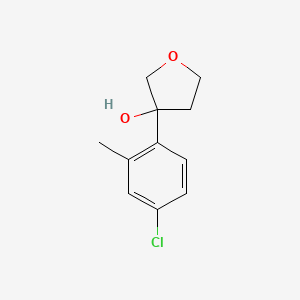![molecular formula C12H13F3OS B8078053 4-[2-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8078053.png)
4-[2-(Trifluoromethyl)phenyl]thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-[2-(Trifluoromethyl)phenyl]thian-4-ol” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[2-(Trifluoromethyl)phenyl]thian-4-ol involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using advanced chemical engineering techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]thian-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]thian-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(Trifluoromethyl)phenyl]thian-4-ol include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties but may differ in their specific applications and effects.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound’s ability to form stable inclusion complexes with various guest molecules makes it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZQJAQRDBONLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[4-(2-Methylpropyl)phenyl]thian-4-ol](/img/structure/B8078026.png)

![4-[3-(Trifluoromethoxy)phenyl]thian-4-ol](/img/structure/B8078055.png)


